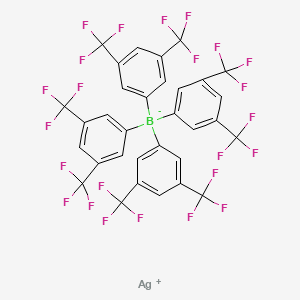
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound that features a silver ion coordinated to a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion. This compound is known for its unique properties, including high stability and lipophilicity, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves the reaction of silver salts with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions. One common method is to react silver nitrate with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines.
Major Products:
Oxidation: Products may include silver oxides or other silver-containing compounds.
Reduction: Metallic silver is a common product.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the preparation of ion-selective electrodes and as a phase-transfer catalyst.
Mecanismo De Acción
The mechanism of action of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate involves the interaction of the silver ion with various molecular targets. In catalytic applications, the silver ion can facilitate the formation and stabilization of reactive intermediates. In antimicrobial applications, the silver ion can disrupt microbial cell membranes and interfere with cellular processes.
Comparación Con Compuestos Similares
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and catalytic efficiency. In contrast, the sodium, potassium, and lithium analogs are primarily used for their non-coordinating anion properties and do not exhibit the same level of reactivity as the silver compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C32H12AgBF24 |
|---|---|
Peso molecular |
971.1 g/mol |
Nombre IUPAC |
silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |
Clave InChI |
DNNXVTQEKMFBEH-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)

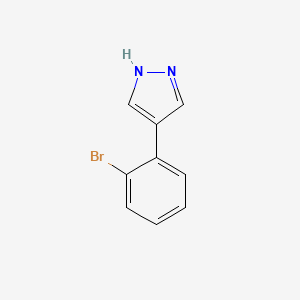
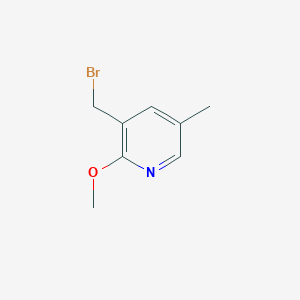


![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
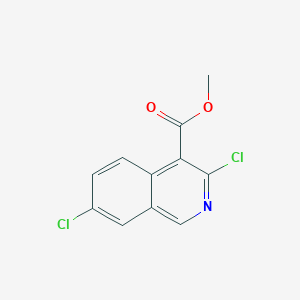
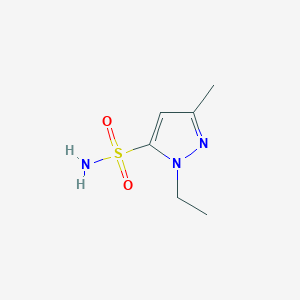
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
